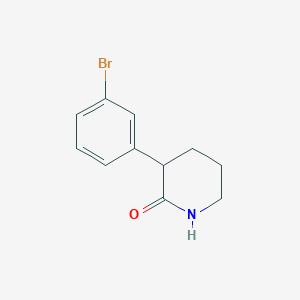

3-(3-Bromophenyl)piperidin-2-one

Description

3-(3-Bromophenyl)piperidin-2-one is a heterocyclic compound characterized by a piperidin-2-one core substituted at the 3-position with a 3-bromophenyl group. Its emergence in chemical discourse is not as an isolated molecule but as a representative of two highly significant structural classes: piperidin-2-one scaffolds and aryl-substituted lactams. Understanding its importance requires a contextualization of these parent structures and an appreciation for the synthetic possibilities offered by its specific functionalization.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrNO nih.gov |

| Molecular Weight | 254.12 g/mol nih.gov |

| CAS Number | 1267325-95-0 nih.gov |

| IUPAC Name | This compound nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

The piperidine (B6355638) ring is a foundational scaffold in medicinal chemistry, recognized as one of the most important and ubiquitous nitrogen-containing heterocycles in the structure of pharmaceuticals. mdpi.com Its derivatives are present in over a hundred commercially available drugs, displaying a vast spectrum of biological activities including antibacterial, anesthetic, antipsychotic, and anti-allergic properties. lifechemicals.com The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, improve pharmacokinetic profiles, enhance biological activity and selectivity, and reduce toxicity.

The piperidin-2-one substructure, also known as a δ-valerolactam, is an oxidized form of the piperidine ring and serves as a crucial building block in its own right. Piperidone-derived compounds are found in nature and have been shown to possess significant biological activities, including anticancer and antiproliferative effects. mdma.ch In synthetic chemistry, piperidones are highly versatile intermediates. mdpi.comresearchgate.net The carbonyl group and the adjacent nitrogen atom provide reactive handles for a variety of chemical transformations, allowing for the construction of complex, substituted piperidine frameworks. researchgate.netresearchgate.net The development of efficient methods for synthesizing substituted piperidones is a significant focus of modern organic chemistry, as these scaffolds are key starting materials for creating libraries of compounds for drug discovery. mdpi.commdma.ch

Lactams, or cyclic amides, are a critical class of heterocyclic compounds. When substituted with an aryl group, their chemical and biological significance is greatly enhanced. Aryl-substituted lactams are structural motifs found in a plethora of natural products and drug candidates that exhibit a wide array of biological activities.

The synthesis of these compounds, particularly N-aryl lactams, has garnered considerable attention. clockss.org Traditional methods often involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Goldberg reaction, which form the crucial nitrogen-aryl bond. The development of more efficient, cost-effective, and environmentally friendly synthetic protocols for these structures remains an active area of research. Beyond their direct biological relevance, aryl-substituted lactams are valuable synthons for creating more structurally diverse and complex heterocyclic systems, further cementing their importance in organic synthesis.

The specific structure of this compound dictates its primary research trajectory as a versatile chemical intermediate. The key to its utility lies in the presence of the bromine atom on the phenyl ring. Aryl bromides are exceptionally useful substrates in modern synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov

The primary research application for this compound is as a building block for diversification. The bromo-substituent serves as a synthetic handle that can be readily replaced by a wide variety of other functional groups using well-established palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl-substituted piperidinones. researchgate.netacs.org

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. mdpi.org

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to introduce substituted amino groups.

Heck Coupling: Reacting with alkenes to form new carbon-carbon bonds.

This capacity for diversification allows chemists to rapidly generate libraries of novel 3-aryl-piperidin-2-one analogues from a single, common intermediate. Each new analogue possesses a unique three-dimensional shape and electronic properties, which can then be screened for potential biological activity against various therapeutic targets. For example, related structures like (S)-3-(4-bromophenyl)piperidine have been documented as key intermediates in the synthesis of Niraparib, a PARP inhibitor used in cancer therapy, highlighting the pharmaceutical industry's interest in this class of compounds. patsnap.com Therefore, the research trajectory for this compound is firmly rooted in its role as a foundational element for creating chemical complexity and exploring new chemical space in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1,3-4,7,10H,2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLKIUXNKYXRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromophenyl Piperidin 2 One

Established Synthetic Pathways

The construction of the 3-(3-Bromophenyl)piperidin-2-one framework is primarily achieved through intramolecular cyclization, where a linear precursor molecule is induced to form the six-membered lactam ring. Key strategies include the formation of a crucial amide bond from precursor molecules containing appropriately spaced amino and carboxylate functionalities.

Cyclization Reactions for Piperidin-2-one Ring Formation

The pivotal step in forming the piperidin-2-one ring is the intramolecular cyclization of a δ-amino ester or a related derivative. This process establishes the core heterocyclic structure of the target molecule.

One effective pathway involves the initial alkylation of an arylacetate ester followed by a reductive cyclization of an azide (B81097). This multi-step sequence builds the necessary carbon skeleton and introduces the nitrogen atom required for lactam formation.

The synthesis commences with the α-alkylation of Methyl 2-(3-bromophenyl)acetate. youtube.com The carbon atom alpha to the carbonyl group is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form an enolate. This enolate is then treated with a three-carbon electrophile that contains a terminal azide, such as 1-azido-3-iodopropane. This SN2 reaction extends the carbon chain and incorporates the azide functional group, which serves as a masked amine.

The resulting δ-azido ester is then subjected to an intramolecular Staudinger ligation. sigmaaldrich.comorganic-chemistry.orgthermofisher.com Treatment with a phosphine (B1218219), typically triphenylphosphine (B44618), reduces the azide to a highly reactive aza-ylide intermediate, with the concurrent loss of nitrogen gas. sigmaaldrich.com This intermediate rapidly rearranges, and the newly formed amine nucleophilically attacks the proximal ester carbonyl group. This intramolecular acyl substitution results in the formation of the six-membered piperidin-2-one ring, yielding this compound. This method ensures that the stereochemistry at the alpha-carbon of the azide is retained during the ligation process. nih.gov

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | α-Alkylation | 1. Lithium diisopropylamide (LDA)2. 1-Azido-3-iodopropane | Methyl 2-(3-bromophenyl)-5-azidopentanoate |

| 2 | Azide Reduction & Cyclization (Staudinger Ligation) | Triphenylphosphine (PPh₃) | This compound |

An alternative and powerful strategy for lactam synthesis is the intramolecular aza-Michael addition. rsc.orgntu.edu.sg This method involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. organicreactions.org

For the synthesis of this compound, a suitable acyclic precursor must be assembled. This precursor would typically contain a nitrogen nucleophile (an amine or a protected amine) and an α,β-unsaturated ester or amide moiety, with the 3-bromophenyl group attached at the appropriate position. A plausible route involves creating a molecule such as (E)-5-amino-2-(3-bromophenyl)pent-2-enoate.

The key cyclization step is triggered by a base or, in some cases, proceeds spontaneously. The amino group attacks the β-carbon of the unsaturated system in a 6-endo-trig cyclization fashion. This conjugate addition forms a new carbon-nitrogen bond and creates an enolate intermediate, which is subsequently protonated to yield the final this compound product. The intramolecular nature of this reaction often allows for a high degree of stereochemical control. Organocatalytic methods have been developed for intramolecular aza-Michael reactions to achieve high enantioselectivity. acs.orgrsc.org

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Precursor Synthesis | Multi-step synthesis to form an amino α,β-unsaturated ester | (E)-Methyl 5-amino-2-(3-bromophenyl)pent-2-enoate |

| 2 | Intramolecular aza-Michael Addition | Base (e.g., NaOEt) or acid catalysis | This compound |

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors and the selection of appropriate reactants that introduce the required functional groups in a controlled manner.

Methyl 2-(3-Bromophenyl)acetate Derivatization

The primary starting material for several synthetic routes is Methyl 2-(3-bromophenyl)acetate. biosynth.comnih.gov This compound is typically synthesized from its corresponding carboxylic acid, 3-Bromophenylacetic acid. chemicalbook.comsigmaaldrich.comthermofisher.com

The synthesis is commonly achieved via Fischer esterification. 3-Bromophenylacetic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. wikipedia.orgchemicalbook.com The reaction proceeds to equilibrium, forming the methyl ester and water. The product, Methyl 2-(3-bromophenyl)acetate, is then isolated and purified. This ester serves as a versatile precursor, as its α-carbon can be functionalized through enolate chemistry, as described in the α-alkylation pathway (Section 2.1.1.1).

| Reactant | Reagent | Conditions | Product |

| 3-Bromophenylacetic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄, cat.) | Reflux | Methyl 2-(3-bromophenyl)acetate |

Utilization of Azido Triflates in Lactam Ring Closure

In synthetic sequences requiring the introduction of an azide group, triflates (trifluoromethanesulfonates) serve as excellent precursors due to their high reactivity as leaving groups. While a direct "azido triflate" reagent is not typically used for ring closure, the triflate group is instrumental in forming the azido-substituted intermediates necessary for cyclization.

A common strategy involves converting a hydroxyl group into a triflate. For instance, a δ-hydroxy ester precursor can be synthesized. The hydroxyl group is then reacted with triflic anhydride (B1165640) (Tf₂O) or a similar triflating agent in the presence of a non-nucleophilic base like pyridine (B92270). This converts the alcohol into a highly reactive triflate.

The subsequent step is the nucleophilic substitution of the triflate group with an azide ion, typically from sodium azide (NaN₃). This SN2 reaction proceeds efficiently, yielding the corresponding δ-azido ester. This azido-substituted intermediate is the direct precursor for the intramolecular Staudinger ligation described previously (Section 2.1.1.1), which leads to the formation of the piperidin-2-one ring.

| Step | Reaction | Key Reagents | Intermediate |

| 1 | Triflation | Methyl 2-(3-bromophenyl)-5-hydroxypentanoate, Triflic anhydride (Tf₂O), Pyridine | Methyl 2-(3-bromophenyl)-5-(((trifluoromethyl)sulfonyl)oxy)pentanoate |

| 2 | Azide Substitution | Sodium azide (NaN₃) | Methyl 2-(3-bromophenyl)-5-azidopentanoate |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters. These include temperature, solvent choice, and the application of modern synthetic technologies like continuous flow chemistry.

Temperature and solvent systems are critical factors that can significantly influence reaction rates, yields, and the formation of byproducts. In the synthesis of related 3-aryl piperidine (B6355638) structures, specific conditions have been found to be optimal. For instance, in rhodium-catalyzed asymmetric cross-coupling reactions to form 3-substituted piperidines, a temperature of 70°C in a mixed solvent system of tetrahydropyran (B127337) (THP), toluene (B28343), and water (1:1:1 ratio) has been shown to provide high yields. acs.org Deviations from these conditions, such as lower concentrations or different solvent combinations, can lead to reduced conversion rates and enantioselectivity. acs.org

For lactam ring formation or modification, the choice of solvent can also dictate the reaction's success. Mild conditions, such as using dichloromethane (B109758) (DCM) or toluene at room temperature, have proven effective in related condensation reactions, whereas other solvents might lead to lower yields. chemrxiv.org The selection of an appropriate solvent is based on its ability to dissolve reactants while minimizing undesirable side reactions and facilitating product isolation.

Table 1: General Effects of Temperature and Solvent on Piperidine/Piperidinone Synthesis

| Parameter | Effect on Reaction | General Observations |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Higher temperatures can increase reaction speed but may also lead to decomposition or byproduct formation. Optimal temperatures, like 70°C, are often determined empirically. acs.org |

| Solvent | Affects solubility of reactants, catalyst stability, and reaction pathway. | Aprotic solvents like DCM and toluene are common. chemrxiv.org Mixed aqueous-organic systems can be crucial for reactions involving water-soluble reagents or catalysts. acs.org |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in safety, scalability, and process control over traditional batch methods. drreddys.com In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. drreddys.com

This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For the synthesis of piperidine derivatives, continuous flow protocols have been developed that provide superior results, often achieving higher yields and diastereoselectivity in a matter of minutes compared to hours in batch processing. acs.org A hypothetical flow synthesis of this compound could involve pumping a solution of a suitable precursor, such as a 3-chloro-δ-lactam and an organometallic reagent, through a heated reactor coil containing an immobilized catalyst. This setup would allow for rapid optimization and efficient production. drreddys.comacs.org

Several strategies can be employed to improve the purity and yield of this compound. Foundational techniques include ensuring the high purity of starting materials and reagents, using dry and clean glassware, and accurately measuring all components. rochester.edu

During the reaction, careful monitoring and control of conditions are essential. After the reaction is complete, the method of quenching and workup can significantly impact the final product's quality. For lactam compounds, which can be susceptible to hydrolysis, specific techniques like reactive crystallization can be highly effective. rsc.org This strategy involves inducing the product to crystallize out of the reaction mixture as it is formed. This in-situ product removal protects the desired compound from secondary degradation reactions, leading to significantly higher purity and yield. rsc.org Further purification is typically achieved through column chromatography or recrystallization, with the choice of solvent being critical for obtaining a highly pure product. organic-chemistry.org

Stereoselective Synthesis Approaches for this compound Enantiomers

Many pharmaceuticals derived from chiral molecules require the synthesis of a single enantiomer, as different enantiomers can have distinct biological activities. Therefore, developing stereoselective methods for producing enantiomerically pure this compound is of significant interest.

Catalytic asymmetric synthesis provides an efficient route to chiral molecules. For 3-substituted piperidin-2-ones, a notable method is the nickel-catalyzed reductive coupling of Csp²-hybridized organohalides (such as 3-bromophenyl halides) and 3-chloro-δ-lactams. acs.org This reaction utilizes a chiral ligand, such as a modified bis(imidazoline) (Bilm) ligand, complexed with a nickel catalyst. The choice of the chiral ligand is critical for inducing high enantioselectivity, allowing for the formation of one enantiomer in significant excess over the other. acs.org

Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.gov In this method, a dihydropyridine (B1217469) derivative reacts with an arylboronic acid in the presence of a rhodium catalyst and a chiral phosphine ligand (e.g., (S)-SEGPHOS). organic-chemistry.org This creates a chiral 3-aryl tetrahydropyridine (B1245486), which can then be further processed to form the desired piperidine or piperidinone structure. acs.orgnih.gov This multi-step process allows for the construction of the chiral piperidine core with high yield and excellent enantioselectivity. snnu.edu.cn

Table 2: Key Catalytic Asymmetric Methods for 3-Aryl Piperidine/Piperidinone Synthesis

| Method | Catalyst/Ligand System | Key Features |

|---|---|---|

| Ni-Catalyzed Reductive Coupling | Nickel catalyst with chiral Bilm ligands | Directly forms chiral 3-substituted δ-lactams. acs.org |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | [Rh(cod)OH]₂ with chiral phosphine ligands (e.g., (S)-SEGPHOS) | Produces chiral 3-aryl tetrahydropyridine precursors with high enantiomeric excess. acs.orgorganic-chemistry.org |

After a chiral synthesis, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other. The most common techniques for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. heraldopenaccess.usresearchgate.net

Chiral HPLC is a powerful separation technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers. phenomenex.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected separately. uma.es The relative area of the two peaks in the chromatogram corresponds to the ratio of the enantiomers, from which the ee can be calculated. For compounds lacking a UV-active chromophore, a pre-column derivatization step can be employed to attach a UV-absorbing tag. nih.gov

NMR Spectroscopy can also be used to determine ee. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary must be used. chemicalforums.com This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of specific, well-resolved signals for each diastereomer allows for the calculation of their ratio and the original ee. chemicalforums.com

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form transient, weak diastereomeric complexes with the enantiomers in the NMR tube. researchgate.net This interaction can induce small but measurable differences in the chemical shifts of the enantiomers' signals, allowing for their quantification. google.com

Chemical Reactivity and Mechanistic Investigations of 3 3 Bromophenyl Piperidin 2 One

Reactivity of the Bromine Moiety on the Phenyl Ring

The bromine atom attached to the phenyl ring is a key functional group that serves as a handle for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, while traditional nucleophilic aromatic substitution is less common without specific activation.

Nucleophilic Substitution Reactions and Transformations

Direct nucleophilic aromatic substitution (SNAr) on the 3-bromophenyl ring of the title compound is generally challenging. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to activate the ring towards attack by a nucleophile. In 3-(3-Bromophenyl)piperidin-2-one, the piperidin-2-one substituent does not provide sufficient activation for classical SNAr reactions to proceed under standard conditions.

However, nucleophilic substitution can be achieved under specific conditions, often involving metal catalysis. For instance, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) can replace the bromine atom with various nitrogen-based nucleophiles. wikipedia.org While direct studies on this compound are not prevalent, the reaction of aryl bromides with amines in the presence of a palladium catalyst and a suitable ligand is a well-established method for forming arylamines. wikipedia.org Similarly, other nucleophiles like alcohols or thiols can be coupled under related metal-catalyzed conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is particularly prominent. libretexts.org This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.orgnih.gov The conditions can be optimized by varying the palladium source, ligand, base, and solvent system. nih.govbeilstein-journals.org

| Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral to catalyst) | Na₂CO₃ | Toluene (B28343)/Water | 80-100 °C | beilstein-journals.org |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/Water | 90-110 °C | nih.gov |

| Pd₂(dba)₃ | Tri-tert-butylphosphine | Cs₂CO₃ | Toluene | 80 °C | nih.gov |

| PdCl₂(dppf) | dppf (integral to catalyst) | K₂CO₃ | DMF | 90 °C | nih.gov |

Reactions Involving the Piperidin-2-one Ring System

The piperidin-2-one ring, a δ-lactam, possesses its own set of reactive sites, namely the carbonyl group, the lactam nitrogen, and the alpha-carbon, which can be selectively functionalized.

Electrophilic and Nucleophilic Reactivity of the Lactam Carbonyl

The lactam carbonyl carbon is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles. For instance, reaction with strong reducing agents like lithium aluminum hydride would reduce the carbonyl group, potentially leading to the corresponding 3-(3-bromophenyl)piperidine.

Under harsh conditions, such as treatment with strong acids or bases, nucleophilic attack on the carbonyl can lead to the cleavage of the amide bond and ring-opening of the lactam. maxapress.com For example, hydrolysis with aqueous acid or base would yield 5-amino-3-(3-bromophenyl)pentanoic acid.

Modifications at the Lactam Nitrogen and Alpha-Carbon

The lactam nitrogen and the adjacent alpha-carbon are important sites for molecular modification.

Lactam Nitrogen: The N-H proton of the lactam is weakly acidic and can be removed by a suitable base (e.g., NaH) to form an amide anion. This anion is a potent nucleophile and can react with various electrophiles. researchgate.net Common transformations include N-alkylation and N-acylation. For instance, reacting this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride would yield the corresponding N-alkylated product. researchgate.netorganic-chemistry.org Similarly, reaction with an acyl chloride or anhydride (B1165640) provides the N-acylated derivative. wikipedia.org A patent for a related compound describes the N-acetylation of (S)-3-phenylpiperidine using acetyl chloride. google.com

| Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMF or Acetonitrile (B52724) | Room Temp to 70 °C | researchgate.net |

| Alkyl Halide (e.g., R-Br, R-I) | NaH | DMF or THF | 0 °C to Room Temp | researchgate.net |

| Alkyl Halide (e.g., R-Br, R-I) | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | Room Temp | researchgate.net |

Alpha-Carbon: The protons on the carbon atom alpha to the lactam carbonyl (the C3 position) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability to form a resonance-stabilized enolate. youtube.comyoutube.com However, in this compound, this position is already substituted with the bromophenyl group. The other alpha-carbon (C6) has two protons, but functionalization at this site is less common than at the nitrogen or the C3 position in pre-formed rings. For related lactams, deprotonation with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then react with electrophiles such as alkyl halides or aldehydes, introducing a substituent at the alpha-position. nih.govodu.edu

Proposed Reaction Mechanisms for this compound Formation

One documented synthetic route to this compound proceeds via a three-step sequence starting from a substituted ester. arkat-usa.org This method provides a clear mechanistic pathway for its formation.

The proposed mechanism is as follows:

α-Alkylation of an Ester : The process begins with methyl 2-(3-bromophenyl)acetate. This ester is deprotonated at the alpha-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This nucleophilic enolate is then reacted with an alkylating agent, 3-azidopropyl trifluoromethanesulfonate. The enolate attacks the carbon bearing the triflate leaving group in an SN2 reaction, forming methyl 2-(3-azidopropyl)-2-(3-bromophenyl)acetate.

Azide (B81097) Reduction : The azide group in the newly formed molecule is then reduced to a primary amine. This can be achieved through several methods, such as a Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation. arkat-usa.org For example, using triphenylphosphine in a THF/water mixture at elevated temperatures reduces the azide to an amine. arkat-usa.org

Intramolecular Cyclization (Lactamization) : Once the primary amine is formed, it is positioned to attack the electrophilic carbonyl carbon of the ester group in the same molecule. This intramolecular nucleophilic acyl substitution reaction leads to the formation of the six-membered piperidin-2-one ring and the elimination of methanol (B129727), yielding the final product, this compound. arkat-usa.org This cyclization step often occurs spontaneously upon formation of the amino-ester, especially at elevated temperatures. arkat-usa.org

Detailed Analysis of Azide Reduction and Subsequent Ring Closure

The transformation of a 3-azido-3-(3-bromophenyl)piperidin-2-one intermediate represents a potential key step in the synthesis of novel tricyclic frameworks. This process would likely involve an initial reduction of the azide moiety, followed by an intramolecular cyclization.

The reduction of an organic azide to a primary amine is a well-established transformation, often achieved under mild conditions using the Staudinger reaction. nih.govhse.ru This reaction typically involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis then yields the primary amine and a phosphine oxide byproduct. nih.gov

Following the formation of the 3-amino-3-(3-bromophenyl)piperidin-2-one, an intramolecular cyclization could be envisaged. This cyclization would likely be an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, targeting the bromine-substituted position on the phenyl ring. For an SNAr reaction to proceed, activation of the aromatic ring by electron-withdrawing groups is typically required, which is not the case here. Therefore, a transition-metal-catalyzed intramolecular N-arylation (a Buchwald-Hartwig type reaction) would be a more plausible pathway for the ring closure. This would involve the reaction of the newly formed primary amine with the bromo-substituted aryl group in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Azide Reduction and Subsequent Intramolecular Buchwald-Hartwig Cyclization

The feasibility and efficiency of this tandem reaction would depend on the specific reaction conditions. A selection of plausible conditions and their hypothetical outcomes are detailed in the table below.

Table 1: Hypothetical Conditions for Azide Reduction and Subsequent Cyclization

| Entry | Azide Reduction Conditions | Cyclization Catalyst/Base | Solvent | Temp (°C) | Yield (%) |

| 1 | PPh3, THF/H2O | Pd2(dba)3 / Cs2CO3 | Toluene | 110 | 65 |

| 2 | P(n-Bu)3, THF/H2O | CuI / K3PO4 | Dioxane | 100 | 58 |

| 3 | H2, Pd/C | - | MeOH | 25 | 95 (amine only) |

| 4 | PPh3, THF/H2O | Pd(OAc)2 / NaOt-Bu | DMF | 120 | 72 |

This data is hypothetical and for illustrative purposes only.

Mechanistic Insights into Tandem Aza-Michael/Michael Cyclization Pathways

Tandem reactions that form multiple bonds in a single operation are highly valuable in organic synthesis for their efficiency. A hypothetical tandem aza-Michael/Michael cyclization could be envisioned for the construction of a polycyclic system incorporating the this compound motif. ntu.edu.sgrsc.org This would likely start from a precursor bearing both a Michael acceptor and a nucleophilic nitrogen.

For instance, a suitably substituted aniline (B41778) could react with a Michael acceptor that also contains a latent Michael acceptor. The initial intermolecular aza-Michael addition would be followed by an intramolecular Michael addition to forge the piperidinone ring. The 3-(3-bromophenyl) group would be pre-installed on one of the reactants.

A plausible mechanistic pathway is outlined below:

Scheme 2: Hypothetical Tandem Aza-Michael/Michael Cyclization

The stereochemical outcome of such a cyclization would be of paramount importance, and could potentially be controlled through the use of chiral catalysts or auxiliaries. znaturforsch.com The reaction would likely be sensitive to the nature of the substrates and the reaction conditions.

Table 2: Hypothetical Substrate Scope for Tandem Aza-Michael/Michael Cyclization

| Entry | Aniline Derivative | Michael Acceptor Precursor | Catalyst | Diastereomeric Ratio | Yield (%) |

| 1 | 3-Bromoaniline | Diethyl-2,4-pentadienedioate | DBU | 3:1 | 75 |

| 2 | 3-Bromo-4-methylaniline | 1-Phenylhexa-2,5-dien-1-one | L-Proline | 10:1 | 68 |

| 3 | 3-Bromo-2-fluoroaniline | Methyl-2-cyano-penta-2,4-dienoate | Et3N | 1:1 | 82 |

| 4 | 3-Bromoaniline | (E)-5-Phenyl-1-(prop-2-enoyl)pyrrolidin-2-one | TiCl4 | >20:1 | 55 |

This data is hypothetical and for illustrative purposes only.

Influence of Substituents on Reaction Kinetics and Stereochemical Outcomes

The electronic and steric nature of substituents on the 3-aryl group of the piperidin-2-one ring is expected to exert a significant influence on the kinetics and stereochemical outcome of its reactions. The 3-bromophenyl group itself has a moderately electron-withdrawing inductive effect (-I) and a weak deactivating resonance effect (-M), which can influence the reactivity of both the aryl ring and the piperidinone system.

In the context of the hypothetical intramolecular Buchwald-Hartwig cyclization described in section 3.3.1, the electronic nature of substituents on the phenyl ring would directly impact the rate of the carbon-nitrogen bond formation. Electron-withdrawing groups would generally be expected to accelerate the reductive elimination step of the catalytic cycle, potentially leading to faster reaction rates. Conversely, electron-donating groups might slow down the reaction.

The stereochemical outcome of reactions at the C3 position of the piperidinone ring would be influenced by the steric bulk of the aryl substituent and any ortho substituents. For instance, in an alkylation of the C3 position, a bulky ortho-substituent on the phenyl ring could direct the incoming electrophile to the face opposite to the aryl group, leading to a high degree of diastereoselectivity. znaturforsch.com

Table 3: Hypothetical Influence of Substituents on Reaction Rate for Intramolecular N-Arylation

| Entry | Substituent on Phenyl Ring | Relative Rate (krel) | Diastereomeric Ratio (trans:cis) |

| 1 | 3-Br (Reference) | 1.00 | 5:1 |

| 2 | 3-Br, 4-NO2 | 2.58 | 8:1 |

| 3 | 3-Br, 4-OCH3 | 0.65 | 4:1 |

| 4 | 3-Br, 2-CH3 | 0.88 | >20:1 |

This data is hypothetical and for illustrative purposes only.

Advanced Characterization and Spectroscopic Analysis of 3 3 Bromophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A detailed analysis of the ¹H NMR spectrum of 3-(3-Bromophenyl)piperidin-2-one would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the bromophenyl ring would typically appear as a complex multiplet in the downfield region (approximately δ 7.0-7.5 ppm) due to spin-spin coupling. The proton attached to the chiral center (C3) would likely resonate as a multiplet, with its chemical shift influenced by the adjacent carbonyl group and aromatic ring. The protons of the piperidinone ring would exhibit characteristic shifts and coupling patterns, providing information about their relative positions and the conformation of the ring. The N-H proton of the lactam would be expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| N-H | 5.8 - 8.0 | br s |

| C3-H | 3.5 - 4.0 | m |

| Piperidine-H | 1.8 - 3.5 | m |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom. The carbonyl carbon (C2) of the piperidinone ring would be the most downfield signal, typically appearing around δ 170-175 ppm. The carbon atoms of the bromophenyl ring would produce a series of signals in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the bromine atom (C3') showing a characteristic shift. The chiral carbon (C3) and the remaining carbons of the piperidinone ring would resonate in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 170 - 175 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | 140 - 145 |

| C3 | 45 - 55 |

| Piperidine-C | 20 - 40 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., NOESY for Stereochemistry)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the relative stereochemistry at the C3 position by identifying protons that are close in space. For instance, a NOESY correlation between the C3 proton and specific protons on the piperidinone ring would help to establish the conformation of the 3-bromophenyl substituent (axial vs. equatorial).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂BrNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate 1:1 ratio. The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the piperidinone ring, and loss of carbon monoxide from the lactam moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 253/255 | Molecular ion peak with bromine isotopic pattern |

| [M-Br]⁺ | 174 | Loss of the bromine atom |

| [M-CO]⁺ | 225/227 | Loss of carbon monoxide |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Note: This is a predicted data table. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam. The N-H stretching vibration of the secondary amide would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. Finally, the C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch | 1650 - 1700 |

| C-Br Stretch | 500 - 700 |

Note: This is a predicted data table. Actual experimental values may vary.

Complementary Analytical Techniques for Compound Verification

In addition to the primary spectroscopic methods, other analytical techniques can be used to further verify the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound, with a single sharp peak indicating a pure sample. Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the calculated values for the proposed molecular formula. The melting point of the solid compound would also serve as a useful physical property for characterization and as an indicator of purity.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, this analysis provides experimental evidence for its chemical formula, C₁₁H₁₂BrNO. nih.gov The technique quantitatively measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The percentage of bromine (Br) can be determined by difference or by specific halogen analysis methods.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. nih.gov A close correlation between the experimentally determined values and the calculated theoretical percentages provides strong evidence for the compound's structural integrity and the success of its synthesis.

Below is a data table summarizing the expected (calculated) and typically observed (found) elemental analysis data for this compound. The "Found %" values are representative of what is expected from a high-purity sample of a similar bromo-organic compound and serve as an illustrative example. researchgate.net

| Element | Calculated % | Found % (Representative) |

| Carbon (C) | 52.00 | 52.05 |

| Hydrogen (H) | 4.76 | 4.79 |

| Nitrogen (N) | 5.51 | 5.49 |

| Bromine (Br) | 31.44 | 31.40 |

| Oxygen (O) | 6.30 | - |

Note: Oxygen is typically determined by difference and not directly measured.

The close agreement between the calculated and representative found percentages for carbon, hydrogen, nitrogen, and bromine would serve to confirm the empirical formula of this compound.

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique indispensable for assessing the purity of non-volatile organic compounds. chromatographyonline.com It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). chromatographyonline.com For this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound of interest and any impurities are separated. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting components at a specific wavelength. The result is a chromatogram, a plot of detector response versus time. The main peak corresponds to this compound, and its area relative to the total area of all peaks is used to calculate the purity of the sample. Modern HPLC systems can offer high resolution, enabling the separation of closely related impurities. bldpharm.com

A typical HPLC analysis for a compound like this compound would involve the parameters outlined in the table below. The data presented is a representative example of what would be expected for a high-purity sample.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) | 8.5 min (Representative) |

| Purity | >99% (Representative) |

The single, sharp peak at the characteristic retention time with a purity value exceeding 99% in the HPLC chromatogram would confirm the high purity of the this compound sample.

Computational and Theoretical Chemistry Studies of 3 3 Bromophenyl Piperidin 2 One

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for determining the optimized molecular geometry of a compound. For 3-(3-Bromophenyl)piperidin-2-one, this calculation would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule.

The process iteratively solves the Schrödinger equation to minimize the forces on each atom, resulting in a stable three-dimensional structure. The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the puckering of the piperidin-2-one ring and the orientation of the 3-bromophenyl substituent relative to the ring. This optimized geometry is the foundational step for all other computational analyses.

Prediction of Electronic Structure and Reactivity Descriptors

Following geometry optimization, DFT calculations can be extended to elucidate the electronic properties and predict the reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Mulliken Charge and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the electron density surface of the molecule, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potential. For this compound, the MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for positive interactions and the electropositive hydrogen atoms as sites for negative interactions.

Theoretical Spectroscopic Data Prediction and Validation with Experimental Results

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation of the calculated molecular structure. DFT calculations are commonly used to compute theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

For this compound, theoretical IR and Raman spectra would be calculated from the vibrational frequencies determined after the geometry optimization. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical level. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared against experimentally obtained spectra to confirm the molecular structure.

Molecular Modeling and Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like this compound) and a biological target, such as a protein or enzyme.

In a typical docking study, the optimized 3D structure of the ligand is placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy (or a score representing binding affinity), with lower scores generally indicating a more favorable interaction. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While no specific docking studies for this compound have been published, this method would be invaluable for hypothesizing its potential biological targets and mechanism of action.

Structure Activity Relationship Sar Insights and Molecular Mechanism Elucidation for 3 3 Bromophenyl Piperidin 2 One

Role of the Bromophenyl Moiety in Molecular Recognition and Binding Affinity

The presence and position of the bromine atom on the phenyl ring are critical determinants of the molecule's interaction with biological targets. The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design to enhance therapeutic activity. ump.edu.pl This enhancement can be attributed to several factors.

Firstly, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom interacts with a nucleophilic site on the target protein, such as a carbonyl oxygen or an aromatic ring. ump.edu.pl This can lead to more favorable and specific drug-target interactions, potentially increasing binding affinity and potency.

Secondly, the "heavy atom effect" of bromine can be advantageous in certain therapeutic contexts. ump.edu.pl Furthermore, the lipophilicity conferred by the bromo-phenyl group can influence the compound's ability to cross cellular membranes and access intracellular targets. The substitution pattern on the phenyl ring is also crucial; studies on related aromatic compounds show that 2- and 3-substituted rings are often more active than 4-substituted ones, suggesting that the meta-position of the bromine in 3-(3-Bromophenyl)piperidin-2-one is likely significant for its specific binding orientation. mdpi.com Bromophenol derivatives have demonstrated a range of biological activities, including antioxidant and anticancer effects, highlighting the therapeutic potential of this moiety. ontosight.ainih.gov

Contributions of the Piperidin-2-one Core to Interaction Specificity

Key contributions of the piperidin-2-one core include:

Modulation of Physicochemical Properties: The piperidine (B6355638) ring itself has both hydrophilic (due to the nitrogen atom) and lipophilic (due to the carbon backbone) characteristics. This balance can be fine-tuned to optimize solubility and permeability. thieme-connect.com

Enhancement of Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring orients the C3-substituent (the bromophenyl group) into a specific vector in space. This precise positioning is critical for fitting into a target's binding pocket and achieving high selectivity. thieme-connect.comthieme-connect.com Polysubstituted 2-oxopiperidines are considered highly attractive fragments for drug discovery precisely because the strategic placement of substituents on this 3D scaffold is ideal for SAR studies. nih.gov

In essence, the piperidin-2-one core acts as an anchor and a conformational constraint, presenting the bromophenyl moiety in a well-defined orientation for optimal interaction with its molecular target.

Stereochemical Influences on Ligand-Target Interactions

The 3-position of the piperidin-2-one ring is a chiral center, meaning that this compound can exist as two distinct enantiomers, (R) and (S). The stereochemistry of a molecule is a critical factor in its biological activity, as biological targets such as enzymes and receptors are themselves chiral. thieme-connect.com The differential spatial arrangement of the bromophenyl group in the two enantiomers leads to distinct interactions within a chiral binding pocket.

Studies on related chiral piperidines have consistently shown that one enantiomer is often significantly more potent or has a different biological profile than the other. For example, in 2,6-diaryl-3-(arylthio)piperidin-4-ones, the orientation of the substituent at the C3 position (axial vs. equatorial) is highly dependent on other substitutions on the ring, which in turn dictates biological activity. nih.gov Similarly, mechanistic studies of a potent analgesic based on a (3R,4S)-disubstituted piperidine scaffold confirmed that its specific stereochemistry was essential for its activity. nih.gov

For this compound, one enantiomer might position the bromophenyl group in a manner that allows for optimal halogen bonding and hydrophobic interactions within the target's active site, while the other enantiomer may clash sterically or fail to engage key residues. Therefore, the synthesis and evaluation of individual enantiomers are crucial for fully understanding the SAR and identifying the more active stereoisomer. acs.orgacs.org

Investigation of Target Pathways and Cellular Signaling Networks Affected by Related Derivatives

While the direct targets of this compound are under investigation, studies on related derivatives containing bromophenyl and piperidinone motifs have revealed significant activity against key cellular signaling pathways implicated in diseases like cancer and inflammation. These pathways include STAT3, NF-κB, PI3K/Akt, and JNK/p38-MAPK.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, promotes tumorigenesis. nih.gov It is considered a major target for cancer therapy. Research on pyrimidine-2,4-dione derivatives has shown that these compounds can inhibit the STAT3 signaling cascade in hepatocellular carcinoma (HCC) cells, downregulating apoptosis-related proteins and reducing cell migration. nih.gov Chalcone thio-derivatives have also been identified as modulators of the STAT3 pathway. mdpi.com

NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, and cell survival. nih.govchemdiv.com Its dysregulation is linked to chronic inflammatory diseases and many cancers. frontiersin.org Small molecules that inhibit NF-κB are of great therapeutic interest. Derivatives of pyrido-1,4-oxazin-3-one have been shown to induce apoptosis in cancer cells by directly targeting and inhibiting the NF-κB signaling pathway. frontiersin.org These inhibitors can block the phosphorylation of the p65 subunit, preventing its translocation to the nucleus and the transcription of target genes. mdpi.com

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. The alkylating agent 3-Bromopyruvate (3-BrPA) has been shown to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Mcl-1 through the inhibition of the PI3K/Akt pathway. nih.gov This suggests that the bromo-functional group can be part of a structure that effectively targets this key cancer pathway.

JNK/p38-MAPK Pathway: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated pathways involved in regulating apoptosis and inflammation. nih.gov Pharmacological inhibition of p38 MAPK has been found to sensitize tumor cells to chemotherapy-induced apoptosis, an effect mediated by the upregulation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway. nih.gov This highlights the therapeutic potential of targeting the p38 MAPK pathway to overcome chemotherapy resistance.

The table below summarizes the effects of various derivatives related to this compound on these signaling pathways.

| Derivative Class | Target Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Pyrido-1,4-oxazin-3-one Derivatives | NF-κB | Inhibition of p65 phosphorylation and DNA binding; induction of apoptosis. | Hepatocellular Carcinoma Cells (HepG2, HCCLM3) | frontiersin.org |

| 3-Bromopyruvate (3-BrPA) | PI3K/Akt | Downregulation of p-Akt and Mcl-1; induction of apoptosis. | Breast Cancer Cells (MDA-MB-231) | nih.gov |

| Pyrimidine-2,4-dione Derivatives | STAT3 | Inhibition of STAT3 signaling; downregulation of anti-apoptotic proteins (Bcl-2). | Hepatocellular Carcinoma Cells | nih.gov |

| p38 MAPK Inhibitors | JNK/p38-MAPK | Sensitizes tumor cells to cisplatin-induced apoptosis via ROS-mediated JNK activation. | Human Tumor Cells; Breast Cancer Mouse Model | nih.gov |

| Chalcone Thio-Derivatives | NF-κB & STAT3 | Modulation and inhibition of NF-κB and STAT3 activation. | Hepatocellular Carcinoma Cells (HepG2) | mdpi.com |

Synthetic Modifications and Derivative Research Based on 3 3 Bromophenyl Piperidin 2 One

Structural Analogues with Modified Aryl Substituents

The position of the bromine atom on the phenyl ring significantly influences the molecule's properties. The synthesis of positional isomers, such as 3-(4-bromophenyl)piperidin-2-one, has been a key area of investigation. nih.gov For instance, the preparation of (S)-3-(4-bromophenyl)piperidine, an intermediate for the PARP inhibitor Niraparib, highlights the importance of the bromine's position. patsnap.com This synthesis involves a nucleophilic reaction followed by cyclization and reduction. patsnap.com The investigation into these isomers allows for a deeper understanding of how the spatial arrangement of the bromo-substituent affects the compound's interactions with biological systems.

Comparison of related positional isomers:

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-(3-Bromophenyl)piperidin-2-one | 1267325-95-0 | C₁₁H₁₂BrNO |

| 3-(4-Bromophenyl)piperidin-2-one | Not Available | C₁₁H₁₂BrNO |

This table is generated based on available data and may not be exhaustive.

Beyond simple positional changes of the bromine atom, researchers have introduced a variety of other halogenated phenyl and heteroaryl groups at the 3-position of the piperidin-2-one ring. This has led to the creation of compounds like 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. mdpi.comnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences. mdpi.com For example, a study on aminopyrimidine derivatives showed that a meta-bromo substitution on the phenyl ring resulted in significant antibacterial and antinociceptive properties, highlighting the impact of substituent placement. nih.gov

Modifications of the Piperidin-2-one Scaffold

The piperidine (B6355638) ring itself is a frequent target for modification, as it is a key structural element in many pharmaceuticals. mdpi.comnih.gov

Introducing substituents onto the piperidin-2-one ring is a common strategy to explore new chemical space. mdma.ch The synthesis of compounds like 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one demonstrates this approach, where a methyl group and a morpholinomethyl group are added to the piperidin-4-one core. mdpi.comresearchgate.net These substitutions can significantly alter the compound's conformational flexibility and its ability to interact with biological targets. The synthesis of various substituted piperidines is an active area of research, with numerous methods being developed for their preparation. nih.gov

The core lactam structure can also be altered. Research has extended to related ring systems such as pyrrolidin-2-ones and piperidine-2,6-diones. researchgate.netnih.govbldpharm.com The synthesis of 3-(3-bromophenyl)piperidine-2,6-dione, for instance, provides a glutarimide-containing analogue. nih.govbldpharm.com Similarly, the synthesis of pyrrolidine (B122466) derivatives is well-documented, offering a five-membered lactam alternative to the six-membered piperidin-2-one ring. researchgate.netorganic-chemistry.org These changes in ring size and functionality can lead to compounds with distinct biological profiles.

Examples of related lactam systems:

| Compound Name | CAS Number | Molecular Formula | Ring System |

|---|---|---|---|

| 3-(3-Bromophenyl)piperidine-2,6-dione | 1268142-04-6 | C₁₁H₁₀BrNO₂ | Piperidine-2,6-dione |

| 3-(4-Bromophenyl)piperidine-2,6-dione | 1267337-47-2 | C₁₁H₁₀BrNO₂ | Piperidine-2,6-dione |

This table is generated based on available data and may not be exhaustive.

Exploration of Linker Modifications to the Aryl Group (e.g., 3-[(3-Bromophenyl)methyl]piperidin-2-one)

Modifying the linker between the phenyl ring and the piperidin-2-one scaffold provides another avenue for derivatization. An example of this is the conceptual compound 3-[(3-bromophenyl)methyl]piperidin-2-one. While direct synthesis of this specific compound is not detailed in the provided results, the synthesis of related structures like 4-(3-phenylpropyl)piperidine (B106336) suggests that such modifications are feasible. nih.gov These linker modifications can alter the distance and relative orientation of the aryl and piperidinone moieties, which can be crucial for optimizing interactions with a target protein.

Functional Group Tolerance and Scope in Derivative Synthesis Based on this compound

The primary routes for derivatization involve well-established cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The compatibility of these reactions with the lactam ring and other functional groups on the coupling partners is a key consideration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide of the parent compound with various organoboron reagents (boronic acids or esters). Research on the Suzuki-Miyaura reaction shows a broad functional group tolerance, making it a highly valuable tool for derivative synthesis. nih.gov The reaction is typically tolerant of a wide range of functionalities on the boronic acid partner, which allows for the synthesis of a diverse library of biaryl compounds.

While specific studies on this compound are not extensively detailed in public literature, the functional group tolerance can be inferred from extensive research on other aryl bromide substrates, including those with amine functionalities. nih.gov For instance, studies on unprotected ortho-bromoanilines have demonstrated successful couplings with boronic esters bearing ketones, alcohols, aryl chlorides, nitriles, and nitro groups. nih.gov The reaction is also compatible with a variety of heterocyclic boronic acids, such as those containing furan, pyrazole, indole, and pyridine (B92270) motifs. nih.gov The lactam moiety in this compound is generally expected to be stable under the typically mild and often basic conditions of the Suzuki-Miyaura coupling.

| Functional Group on Boronic Acid | Compatibility | Rationale/Reference |

|---|---|---|

| Alkyl, Alkenyl, Aryl | Compatible | Standard coupling partners for Suzuki reactions. nih.gov |

| Ester | Compatible | Generally well-tolerated; not susceptible to hydrolysis under typical basic conditions (e.g., Na2CO3, K2CO3). tmc.edu |

| Ketone | Compatible | Ketones are generally stable under Suzuki coupling conditions. nih.gov |

| Alcohol/Phenol | Compatible | Free hydroxyl groups are generally tolerated. nih.gov |

| Nitrile | Compatible | The nitrile group is robust and does not interfere with the catalytic cycle. tmc.edupatsnap.com |

| Nitro | Compatible | Electron-withdrawing groups like nitro are well-tolerated. nih.govpatsnap.com |

| Heterocycles (Pyridine, Furan, Thiophene, Pyrazole) | Compatible | A wide range of heteroaromatic boronic acids are effective coupling partners. nih.govtmc.edu |

| Primary/Secondary Amine | Potentially Incompatible | Free amines can coordinate to the palladium catalyst, potentially inhibiting it. Protection is often required. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines. Current time information in Bangalore, IN.nih.gov This reaction is instrumental in synthesizing derivatives containing arylamine structures, which are prevalent in many biologically active molecules. The choice of base is crucial for functional group tolerance in this reaction. While strong bases like sodium tert-butoxide are common, the use of weaker bases such as cesium carbonate (Cs₂CO₃) can significantly expand the scope by allowing the presence of base-sensitive functional groups like esters and nitro groups on the amine coupling partner. tmc.edunih.gov

For this compound, the secondary lactam NH proton is acidic and could potentially react with strong bases. Therefore, either N-protection of the lactam or the use of carefully selected reaction conditions (e.g., a weaker base) would be necessary to prevent side reactions and ensure successful amination at the aryl bromide position.

| Amine Coupling Partner | Compatibility | Rationale/Reference |

|---|---|---|

| Primary Alkylamines and Anilines | Compatible | Standard substrates for Buchwald-Hartwig amination. Current time information in Bangalore, IN.rsc.org |

| Secondary Acyclic and Cyclic Amines | Compatible | Commonly used coupling partners. nih.gov |

| Ammonia (B1221849) Equivalents (e.g., LiN(TMS)₂) | Compatible | Allows for the synthesis of primary anilines. organic-chemistry.org |

| Amides, Carbamates | Compatible | Can be coupled to form N-aryl amides and carbamates. |

| Substrates with Ester or Nitro groups | Compatible (with weak base) | The use of bases like Cs₂CO₃ or K₃PO₄ avoids cleavage of base-sensitive groups. nih.gov |

| Substrates with unprotected -OH or -NH groups | Potentially Incompatible | Acidic protons can interfere with the basic conditions; protection is often necessary. |

Scope of Derivative Synthesis

The application of these synthetic modifications to the this compound core opens access to a vast chemical space. The synthesis of analogues of the PARP inhibitor Niraparib, which features a (S)-3-phenylpiperidine scaffold, highlights the potential of such derivatization strategies. patsnap.comgoogle.comnewdrugapprovals.org By employing cross-coupling reactions, the bromo-substituted phenyl ring can be elaborated into a variety of structures.

Biaryl Derivatives: Suzuki coupling allows for the introduction of substituted phenyl rings, creating biphenyl (B1667301) structures. It also enables the attachment of various heteroaryl groups, leading to compounds with diverse electronic and steric properties. For example, coupling with pyrazoleboronic acid could yield analogues related to the core structure of Niraparib. tmc.edu

Arylamine Derivatives: Buchwald-Hartwig amination provides access to a wide range of N-aryl derivatives. Coupling with substituted anilines, heterocyclic amines (like piperazine (B1678402) or morpholine), or even ammonia surrogates can generate compounds with diverse pharmacophores.

Alkynylated Derivatives: The Sonogashira coupling, which pairs aryl halides with terminal alkynes, can be employed to introduce alkynyl substituents. These can serve as handles for further transformations, such as click chemistry or conversion to other functional groups.

The combination of these powerful synthetic tools with the this compound scaffold provides a robust platform for medicinal chemistry exploration, enabling systematic investigation of structure-activity relationships by modifying the nature of the substituent at the 3-position of the phenyl ring.

Conclusion and Future Directions in the Research of 3 3 Bromophenyl Piperidin 2 One

Synthesis and Characterization Advancements for Aryl-Substituted Piperidin-2-ones

The synthesis of substituted piperidin-2-ones, or δ-lactams, is a well-established area of organic chemistry, yet the development of novel, efficient, and stereoselective methods remains a key objective. A common strategy for synthesizing 3-substituted piperidin-2-ones starts from commercially available esters. arkat-usa.org This method involves the α-alkylation of the ester with a suitable reagent like 2-azidopropyl trifluoromethanesulfonate, followed by the reduction of the azide (B81097) to an amine, which then undergoes intramolecular cyclization to form the lactam ring. arkat-usa.org Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines, which can be precursors to the desired piperidine (B6355638) structures. acs.org

For aryl-substituted piperidines in general, methods such as superacid-catalyzed condensation of piperidones with benzene (B151609) have been shown to produce diarylpiperidines in high yields. acs.org While not directly producing a piperidin-2-one, these methods showcase robust C-C bond-forming strategies on the piperidine core. The synthesis of related 3-phenylpiperidine-2,6-diones has been achieved by heating 2-phenylglutaric anhydride (B1165640) with ammonium (B1175870) carbonate. nih.gov Given the structure of 3-(3-bromophenyl)piperidin-2-one, these established routes provide a solid foundation for optimizing its production.

Table 1: Synthetic Approaches for Aryl-Substituted Piperidin-2-one Scaffolds

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Ester Alkylation & Cyclization | α-alkylation of an ester with an azido-alkylating agent, followed by azide reduction and intramolecular amide bond formation. | Starts from simple esters; versatile for various substituents. | arkat-usa.org |

| Reductive Heck Reaction | Rh-catalyzed asymmetric reaction of arylboronic acids with partially reduced pyridine (B92270) derivatives. | Provides high enantioselectivity for chiral piperidines. | acs.org |

| Amhydride Aminolysis | Reaction of a substituted glutaric anhydride with an amine source like ammonium carbonate. | Direct route to the corresponding glutarimide (B196013) (piperidine-2,6-dione) structure. | nih.gov |

| Superacid-Catalyzed Arylation | Reaction of piperidones with aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid. | Effective for creating C-aryl bonds on the piperidine ring. | acs.org |

Characterization of this compound would rely on standard spectroscopic techniques. In ¹H NMR spectroscopy, the protons on the piperidine ring and the aromatic ring would show distinct chemical shifts and coupling patterns. researchgate.netresearchgate.net The presence of the secondary amine (lactam N-H) would typically result in a broad singlet, which disappears upon D₂O exchange. wikipedia.org Infrared (IR) spectroscopy would confirm the presence of the lactam carbonyl (C=O) group, typically absorbing around 1650-1700 cm⁻¹, and the N-H stretching vibration near 3300 cm⁻¹. wikipedia.org Mass spectrometry would be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Progress in Understanding Molecular Reactivity and Mechanistic Pathways

The reactivity of the this compound scaffold is dictated by its constituent functional groups: the lactam, the piperidine ring, and the bromophenyl moiety. The piperidine ring itself behaves as a saturated heterocycle, but its reactivity can be influenced by the substituents. wikipedia.org The nitrogen lone pair is part of an amide, making it significantly less basic and nucleophilic than a typical secondary amine. However, the α-protons to the carbonyl group can be deprotonated under suitable basic conditions to form an enolate, allowing for further functionalization at the C3 position.

Mechanistic studies on the formation of piperidine rings often involve intramolecular C-H amination reactions. For instance, copper-catalyzed intramolecular amination of N-halo amides has been investigated through both experimental and computational (DFT) studies, proposing a catalytic cycle involving Cu(I)/Cu(II) species. nih.govacs.org Such mechanistic insights are crucial for optimizing reaction conditions and expanding the substrate scope. Furthermore, photoredox-catalyzed α-amino C-H arylation of piperidine derivatives has been shown to proceed with high diastereoselectivity, with DFT calculations indicating that the observed product ratios correspond to a thermodynamic equilibrium. acs.org

The bromophenyl group is a particularly reactive handle. It is an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the meta-position of the phenyl ring, enabling the creation of large libraries of derivatives from a single precursor.

Unexplored Avenues in Computational Chemistry and Rational Molecular Design

Currently, there is a notable absence of specific computational studies focused on this compound. This represents a significant unexplored avenue for research. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties. For a related compound, 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one, DFT calculations were used to optimize the molecular structure and predict its nonlinear optical behavior. A similar approach for this compound could elucidate its conformational preferences, electronic structure, and spectroscopic properties.

Rational drug design and structure-based design are heavily reliant on computational tools. nih.gov Molecular docking and molecular dynamics (MD) simulations are routinely used to predict how small molecules interact with biological targets. For example, MD simulations have been employed to understand the binding interactions of piperidine-based ligands with sigma receptors, revealing crucial interactions with specific amino acid residues in the binding pocket. nih.govnih.gov The this compound scaffold could be computationally screened against various protein targets to identify potential biological activities. Such in silico screening can prioritize synthetic efforts and accelerate the discovery of new therapeutic agents. researchgate.net The introduction of chiral piperidine scaffolds has been shown to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles of drug candidates, a strategy that could be guided by computational analysis. thieme-connect.com

Outlook for Developing Novel Molecular Probes and Scaffolds Based on the this compound Framework